N-(3-(aminomethyl)phenyl)-n-methylmethanesulfonamide

Description

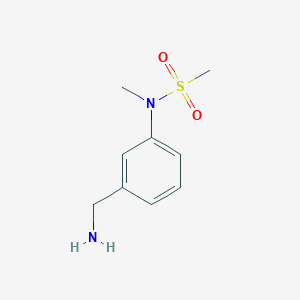

N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide (CAS: 869371-36-8) is a sulfonamide derivative characterized by a phenyl ring substituted with an aminomethyl group at the meta position and a methylsulfonamide moiety. Its molecular formula is C₉H₁₄N₂O₂S (molecular weight: 214.285 g/mol), and its structure features a sulfonamide (-SO₂N) group linked to both a methyl group and the substituted phenyl ring . The compound is synthesized via nucleophilic substitution or coupling reactions, as evidenced by its synthesis from precursor 30 with a 97% yield, resulting in a colorless oil . Its hydrochloride salt (CAS: 2138157-05-6) is commercially available, with suppliers like CymitQuimica offering it at high purity for research use .

Key spectral data includes:

Properties

IUPAC Name |

N-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-11(14(2,12)13)9-5-3-4-8(6-9)7-10/h3-6H,7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMZSXRKEASVJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC(=C1)CN)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(aminomethyl)phenyl)-n-methylmethanesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzylamine and methylmethanesulfonyl chloride.

Reduction: The nitro group of 3-nitrobenzylamine is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Sulfonylation: The resulting 3-aminomethylbenzylamine is then reacted with methylmethanesulfonyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations can further optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-(aminomethyl)phenyl)-n-methylmethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N-(3-(aminomethyl)phenyl)-n-methylmethanesulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-(aminomethyl)phenyl)-n-methylmethanesulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the sulfonamide moiety can interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The compound may also affect signaling pathways by binding to receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of N-substituted phenylsulfonamides , which exhibit structural diversity in substituent groups, influencing their physicochemical properties and biological activities. Below is a detailed comparison with analogous derivatives:

Structural and Physicochemical Comparisons

Key Differentiators

Aminomethyl Group: Enhances solubility and hydrogen-bonding interactions compared to hydrophobic substituents (e.g., chloro, methyl).

Methylsulfonamide : Provides metabolic resistance over ethylsulfonamide analogs, which may undergo faster hepatic clearance .

Lack of Heterocycles : Unlike pyridine- or pyrimidine-containing derivatives, the target compound lacks heteroaromatic rings, reducing complexity and synthetic cost .

Biological Activity

N-(3-(aminomethyl)phenyl)-N-methylmethanesulfonamide, with CAS number 2138157-05-6, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its biological significance. The general structure can be described as follows:

- Chemical Formula : C₈H₁₃N₂O₂S

- Molecular Weight : 189.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biomolecules:

- Enzyme Inhibition : The sulfonamide group can inhibit carbonic anhydrase (CA), an enzyme involved in regulating pH and fluid balance in tissues. Research indicates that sulfonamides can bind to the active site of CA, blocking its function and leading to therapeutic effects in conditions like glaucoma and edema .

- Cell Cycle Modulation : Studies have shown that this compound can affect cell cycle progression. For instance, treatment with this compound resulted in cell cycle arrest at the G2/M phase in U-87 MG glioblastoma cells, indicating potential applications in cancer therapy .

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. The compound was tested on several human cell lines, including:

- HeLa (cervical cancer cells)

- MCF-7 (breast cancer cells)

The half-maximal inhibitory concentration (IC50) values were found to be within a tolerable range, indicating that while the compound is effective against cancer cells, it also has a relatively low toxicity towards normal cells.

Case Studies

- Case Study on Carbonic Anhydrase Inhibition : A study explored the inhibitory effects of this compound on different isoforms of carbonic anhydrase. It was found to exhibit potent inhibition against CA IX and CA XII, which are associated with tumor growth and metastasis .

- Cell Cycle Analysis : In a controlled experiment using U-87 MG cells, treatment with the compound led to significant changes in cell morphology and actin organization, as evidenced by immunofluorescence staining. The results indicated that the compound disrupts normal cell function and may induce apoptosis through activation of specific signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.